Cas no 609822-00-6 (2,8-Dimethylquinoline-4-carboxylic acid)

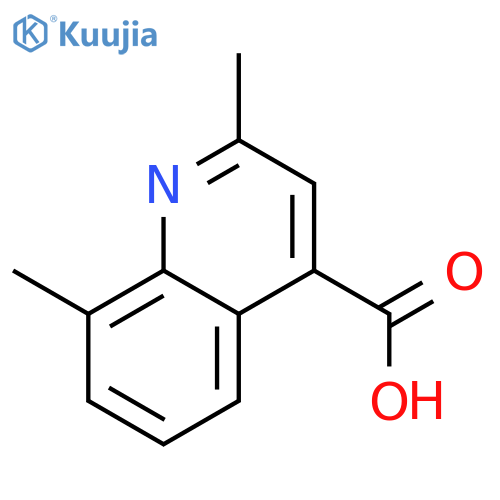

609822-00-6 structure

商品名:2,8-Dimethylquinoline-4-carboxylic acid

CAS番号:609822-00-6

MF:C12H11NO2

メガワット:201.221243143082

MDL:MFCD00487554

CID:1072009

PubChem ID:1419047

2,8-Dimethylquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2,8-Dimethylquinoline-4-carboxylic acid

- 2,8-Dimethyl-quinoline-4-carboxylic acid

- 2,8-Dimethyl-4-quinolinecarboxylic acid

- F1962-0264

- MFCD00487554

- F3223-0015

- Z223648260

- DB-028551

- 2,8-dimethylquinoline-4-carboxylicacid

- SCHEMBL16832654

- ALBB-011556

- STK414949

- 609822-00-6

- AKOS000126132

- EN300-235887

- DTXSID90362886

- SB68643

- F88040

- 4-quinolinecarboxylic acid, 2,8-dimethyl-

-

- MDL: MFCD00487554

- インチ: InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15)

- InChIKey: CAWHKRVQNJNMNW-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O

計算された属性

- せいみつぶんしりょう: 201.07900

- どういたいしつりょう: 201.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.243

- ふってん: 357.2°C at 760 mmHg

- フラッシュポイント: 169.8°C

- 屈折率: 1.646

- PSA: 50.19000

- LogP: 2.54980

2,8-Dimethylquinoline-4-carboxylic acid セキュリティ情報

2,8-Dimethylquinoline-4-carboxylic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,8-Dimethylquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-235887-0.05g |

2,8-dimethylquinoline-4-carboxylic acid |

609822-00-6 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-235887-0.1g |

2,8-dimethylquinoline-4-carboxylic acid |

609822-00-6 | 95% | 0.1g |

$27.0 | 2024-06-19 | |

| abcr | AB215482-10 g |

2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |

609822-00-6 | 10g |

€727.20 | 2022-06-11 | ||

| abcr | AB215482-5 g |

2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |

609822-00-6 | 5g |

€430.80 | 2022-06-11 | ||

| Life Chemicals | F3223-0015-10μmol |

2,8-dimethylquinoline-4-carboxylic acid |

609822-00-6 | 90%+ | 10μmol |

$103.5 | 2023-07-28 | |

| Chemenu | CM222518-5g |

2,8-Dimethylquinoline-4-carboxylic acid |

609822-00-6 | 95% | 5g |

$*** | 2023-05-30 | |

| Chemenu | CM222518-1g |

2,8-Dimethylquinoline-4-carboxylic acid |

609822-00-6 | 95% | 1g |

$*** | 2023-05-30 | |

| Life Chemicals | F1962-0264-10g |

2,8-dimethylquinoline-4-carboxylic acid |

609822-00-6 | 95%+ | 10g |

$405.0 | 2023-09-06 | |

| abcr | AB215482-1 g |

2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |

609822-00-6 | 1g |

€189.00 | 2022-06-11 | ||

| Life Chemicals | F3223-0015-100mg |

2,8-dimethylquinoline-4-carboxylic acid |

609822-00-6 | 90%+ | 100mg |

$372.0 | 2023-07-28 |

2,8-Dimethylquinoline-4-carboxylic acid 関連文献

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

609822-00-6 (2,8-Dimethylquinoline-4-carboxylic acid) 関連製品

- 104175-33-9(2,6-Dimethylquinoline-4-carboxylic acid)

- 634-37-7(2-methylquinoline-8-carboxylic acid)

- 892674-22-5(2,7-Dimethylquinoline-4-carboxylic acid)

- 34058-50-9(2-methyl-1H-Indole-4-carboxylic acid)

- 936074-38-3(2,4-Dimethylquinoline-7-carboxylic acid)

- 635-80-3(2-Methylquinoline-6-carboxylic acid)

- 634-39-9(2-methylquinoline-5-carboxylic acid)

- 634-38-8(2-Methylquinoline-4-carboxylic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:609822-00-6)2,8-Dimethylquinoline-4-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):224.0